Methacryloxypropylsilatrane

Overview

Description

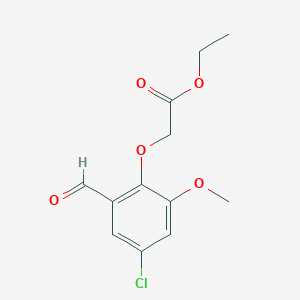

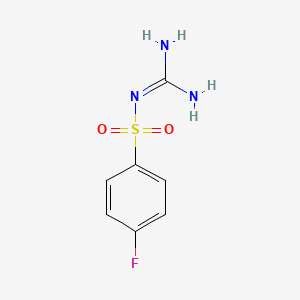

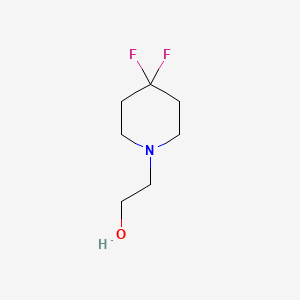

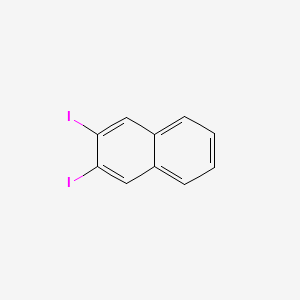

Methacryloxypropylsilatrane (MAPS) is an organosilane compound with the chemical formula C13H23NO5Si . It is also known as 3-Methacryloxypropyltriptychsiloxazolidine . MAPS is used as a chemical intermediate .

Molecular Structure Analysis

This compound has a complex molecular structure. It contains a total of 44 bonds, including 21 non-H bonds, 2 multiple bonds, 6 rotatable bonds, 2 double bonds, 3 eight-membered rings, 1 aliphatic ester, and 1 aliphatic tertiary amine .Scientific Research Applications

Biomedical Applications of GelMA Hydrogels

Gelatin methacryloyl (GelMA) hydrogels are extensively used in biomedical applications due to their resemblance to the native extracellular matrix and their tunable physical properties. GelMA-based scaffolds support cell proliferation and spreading, which is crucial for tissue engineering applications including bone, cartilage, cardiac, and vascular tissues. Additionally, GelMA hydrogels find applications in cell research, cell signaling, drug and gene delivery, and bio-sensing (Yue et al., 2015).

Polymerization of Alkyl Methacrylates

The group transfer polymerization (GTP) of alkyl methacrylates, using hydrosilane and tris(pentafluorophenyl)borane, produces well-defined polymers. This process is significant for creating polymers with predictable molar masses and low polydispersity, useful in various industrial and scientific applications (Chen et al., 2015).

Oxygen-Permeable Hydrogel Materials

Polysiloxanylalkyl methacrylates, such as methacryloxypropyl tris(trimethylsiloxy)silane (TRIS), are crucial in creating rigid gas-permeable contact lens materials. These materials offer high oxygen permeability and favorable properties like tear strength and lower modulus, essential for comfortable and safe contact lenses (Lai, 1995).

Photopatternable Hybrid Sol–Gel Films

Methacryloxypropyltrimethoxysilane is instrumental in creating optical elements in thick films through controlled photopolymerization. This process is key in material science for developing crack-free thick films for optical applications (Feuillade et al., 2006).

Mucoadhesive Delivery System

Thiolated chitosan and poly(methacrylic acid) nanoparticles, incorporating methacrylic acid, are developed for targeted drug delivery in oral mucoadhesive systems. This is significant in improving drug availability and targeting its release (Saboktakin et al., 2011).

Dental Applications

Methacrylate-based materials demonstrate effective bonding to vital human dentin, creating durable dental adhesives and resins. This technology is crucial in dentistry for creating long-lasting and reliable dental restorations (Nakabayashi et al., 1992).

Organic-Inorganic Hybrid Materials

Methacryloxypropylpolysilsesquioxane is used for creating coating films on various substrates, demonstrating high adhesive strength and variable hardness and refractive index. This application is significant in material science for creating coatings with specific optical and mechanical properties (Gunji et al., 2001).

Safety and Hazards

properties

IUPAC Name |

3-(2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-1-yl)propyl 2-methylprop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5Si/c1-12(2)13(15)16-7-3-11-20-17-8-4-14(5-9-18-20)6-10-19-20/h1,3-11H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRWJOHYBAKBPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCCC[Si]12OCCN(CCO1)CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.41 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 4-[4-(chlorosulfonyl)-3,5-dimethylphenoxy]-](/img/structure/B3121001.png)